Strategic Scaffolding: The Technical Profile of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Strategic Scaffolding: The Technical Profile of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Topic: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine: Technical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
[1]
Executive Summary
In the architecture of modern drug discovery, the pyridine ring remains a cornerstone, present in over 20% of the top 200 marketed drugs. Within this class, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1) represents a "privileged scaffold"—a molecular platform that balances high reactivity with metabolic stability.
This guide provides a comprehensive technical analysis of this compound. Unlike its more common analog (2-chloro-5-trifluoromethylpyridine), the incorporation of the C3-methyl group introduces critical steric and electronic vectors that modulate binding affinity and solubility in downstream active pharmaceutical ingredients (APIs).
Molecular Identity & Physicochemical Metrics[1][2]
This compound functions as a electrophilic building block. The C2-chlorine serves as a leaving group for nucleophilic aromatic substitution (
Core Data Table
| Property | Metric | Technical Note |
| CAS Number | 223549-97-1 | Unique identifier for the 3-methyl isomer.[1][2] |
| IUPAC Name | 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine | |
| Molecular Formula | C | |
| Molecular Weight | 195.57 g/mol | Calculated: C (84.08) + H (5.04) + Cl (35.45) + F (57.00) + N (14.01). |
| Physical State | Low-melting solid / Oil | Typically crystallizes near RT; handle as a melt. |
| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity due to -CF |
| H-Bond Acceptors | 1 | Pyridine nitrogen (weakened by electron-withdrawing CF |
Structural Pharmacophore Analysis
The molecule's utility is defined by three distinct zones of reactivity:
Figure 1: Pharmacophore dissection of the scaffold. The C2-Cl is activated for displacement, while the C3-Me provides an orthogonal vector for derivatization.
Synthetic Architecture
The synthesis of 2-chloro-3-methyl-5-(trifluoromethyl)pyridine typically avoids direct chlorination of the pyridine ring, which lacks regioselectivity. Instead, the industry standard relies on the deoxychlorination of pyridones .
Primary Synthetic Route: The Pyridone Deoxychlorination
This protocol ensures high regioselectivity for the chlorine atom at the 2-position.
-
Precursor Formation: Condensation of trifluoromethyl-acetoacetate derivatives to form 2-hydroxy-3-methyl-5-(trifluoromethyl)pyridine (the pyridone tautomer).
-
Chlorination: Treatment with phosphoryl chloride (
) or thionyl chloride ( ).
Mechanism of Action (Causality)
The reaction proceeds via the activation of the pyridone oxygen.
Figure 2: Deoxychlorination pathway converting the pyridone precursor to the target chloride.
Reactivity Profile & Experimental Protocols
The primary utility of this scaffold is in Nucleophilic Aromatic Substitution (
Protocol: Amination (General Procedure)
Objective: Coupling the scaffold with a primary amine (R-NH
Reagents:
-
Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Primary Amine (1.1 equiv)
-
Base: Cesium Carbonate (
) or DIPEA (2.0 equiv) -
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
).
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction vial, dissolve the pyridine substrate (1.0 mmol, 195.6 mg) in anhydrous DMSO (3.0 mL).
-
Addition: Add
(2.0 mmol) followed by the amine (1.1 mmol). -
Thermal Activation: Heat the mixture to 80–100°C .
-
Scientific Note: The C3-methyl group creates steric hindrance near the reaction center. Higher temperatures are often required compared to the non-methylated analog to overcome this barrier.
-
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (m/z 195/197).
-
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO, dry over
, and concentrate.
Secondary Reactivity: Benzylic Functionalization
The C3-methyl group is not inert. It can be functionalized via radical bromination (NBS/AIBN) to create a benzylic bromide , enabling further chain extension.
Industrial & Pharmaceutical Applications[4][5]
Kinase Inhibitor Design
In medicinal chemistry, this scaffold acts as a bioisostere for phenyl rings. The CF
Agrochemical Intermediates
While the 2,3-dichloro analog is used in Fluopicolide (a fungicide), the 3-methyl variant serves as a precursor for next-generation herbicides. The methyl group alters the environmental degradation profile, often making the compound more selective for specific plant enzymes.
Handling & Safety Data
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The C2-chlorine bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis back to the pyridone.
-
Compatibility: Incompatible with strong oxidizing agents and strong bases.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1).[2] National Center for Biotechnology Information.
-
-
Synthetic Methodology (Pyridone Chlorination)
- Spivey, A. C., & Arseniyadis, S. (2004).
- Context: General protocol for converting 2-hydroxypyridines to 2-chloropyridines using POCl3.
-
Agrochemical Context (Fluopicolide Analogues)
- Research on Trifluoromethylpyridine Intermedi
-
Supplier Data (Verification of CAS)
- Sigma-Aldrich / Merck Product Specification: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine.
